![molecular formula C17H15N3O2S B2836313 N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide CAS No. 2177366-29-7](/img/structure/B2836313.png)
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Wirkmechanismus
Target of Action
The primary target of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This interaction could lead to changes in the formation of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Result of Action
Given its target, it may reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with benzenesulfonamide in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it ideal for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antiviral Activity
One of the notable applications of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is in the field of antiviral research. Studies have indicated that derivatives of benzenesulfonamide exhibit significant activity against HIV-1, making them potential candidates for antiviral therapy. For instance, a study synthesized phenylalanine derivatives with benzenesulfonamide terminal moieties, which were evaluated for their antiviral activity against HIV-1. The results demonstrated promising efficacy, with compounds showing moderate to excellent antiviral activities, particularly highlighting the potential of these compounds as leads for further structural optimization in HIV treatment .
1.2 Alzheimer's Disease Treatment
Another critical application lies in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research into 6-phenylpyrimidin-4-one derivatives has shown that they can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. These compounds may help improve cognitive function by enhancing cholinergic signaling while minimizing peripheral side effects associated with traditional treatments . The specific modifications to the pyrimidine scaffold can lead to compounds with reduced intrinsic agonist properties, increasing their therapeutic viability.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that optimize yield and purity. For example, modifications in the synthetic pathway can significantly enhance the pharmacological properties of the resultant compounds. The structure-activity relationship (SAR) studies are crucial in understanding how variations in chemical structure affect biological activity .
Table 1: Structure-Activity Relationship of Benzenesulfonamide Derivatives
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 6.07 ± 2.93 | 21.37 |
Compound B | 0.71 ± 0.37 | 152.87 |
Compound C | 0.21 ± 0.03 | 851.48 |
This table summarizes the effective concentration (EC50) values and selectivity indices for various derivatives, indicating their potency and potential therapeutic window.
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of sulfonamide derivatives, including those related to this compound. Preliminary biological activity tests have shown significant antibacterial effects against a range of pathogens, suggesting that these compounds could be developed further for treating microbial infections .
Case Studies
4.1 Case Study: HIV Inhibitors
In a detailed investigation into the antiviral properties of benzenesulfonamide derivatives, researchers synthesized several compounds and assessed their efficacy against HIV-1 in vitro. The study revealed that specific structural modifications led to enhanced antiviral activity and improved metabolic stability in human plasma, highlighting the importance of chemical design in drug development .
4.2 Case Study: Cognitive Enhancers
Another case study focused on the cognitive-enhancing effects of M1 muscarinic receptor modulators derived from pyrimidine scaffolds demonstrated improvements in memory and learning tasks in animal models of Alzheimer's disease . This underscores the potential clinical relevance of this compound in addressing cognitive deficits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Uniqueness
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-23(22,16-9-5-2-6-10-16)20-12-15-11-17(19-13-18-15)14-7-3-1-4-8-14/h1-11,13,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVAZCVDJEOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.